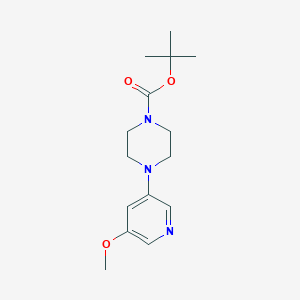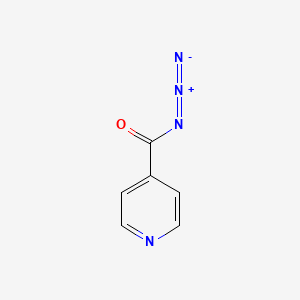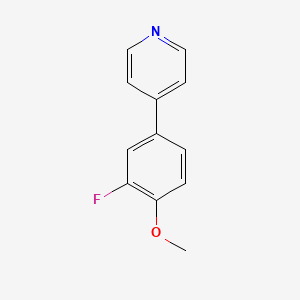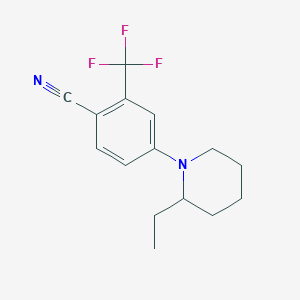![molecular formula C8H5NO3 B1314605 呋喃并[3,2-b]吡啶-2-羧酸 CAS No. 112372-14-2](/img/structure/B1314605.png)
呋喃并[3,2-b]吡啶-2-羧酸
描述
科学研究应用
Furo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Furo[3,2-b]pyridine-2-carboxylic acid has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in gene expression, cell cycle regulation, and other cellular processes .
Mode of Action
The compound interacts with CLKs, inhibiting their activity . This interaction results in changes to the function of these kinases, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by Furo[3,2-b]pyridine-2-carboxylic acid affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue patterning .
Result of Action
The inhibition of CLKs and modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine-2-carboxylic acid can lead to changes at the molecular and cellular levels . For example, one study found that a derivative of Furo[3,2-b]pyridine showed promising growth inhibition of certain cell lines .
生化分析
Biochemical Properties
Furo[3,2-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst in multi-component synthesis reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex heterocyclic compounds. For instance, it has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, where it interacts with aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . These interactions often involve the formation of carbocation intermediates, which are crucial for the reaction’s progression.
Cellular Effects
Furo[3,2-b]pyridine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cell function and behavior. For example, its role as a catalyst in biochemical reactions can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of furo[3,2-b]pyridine-2-carboxylic acid involves its ability to act as a catalyst and interact with various biomolecules. It can form coordination complexes with metal ions, which enhances its catalytic efficiency . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are essential for its binding to target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furo[3,2-b]pyridine-2-carboxylic acid can change over time due to factors such as stability and degradation. The compound is generally stable under normal storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of furo[3,2-b]pyridine-2-carboxylic acid in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects such as neuroprotection and immunomodulation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
Furo[3,2-b]pyridine-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. It is an endogenous metabolite of L-tryptophan and can be produced through the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This metabolic pathway is crucial for its role in various biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, furo[3,2-b]pyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its activity, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of furo[3,2-b]pyridine-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cycloisomerization of ynamides followed by a [4+2] cycloaddition process. This method employs gold, palladium, and phosphoric acid as catalysts to achieve high yields and selectivity . Another approach involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .
Industrial Production Methods
Industrial production methods for furo[3,2-b]pyridine-2-carboxylic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, are likely applied to produce this compound efficiently.
化学反应分析
Types of Reactions
Furo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furo[3,2-b]pyridine-2-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
相似化合物的比较
Furo[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds such as:
Furo[2,3-b]pyridine-2-carboxylic acid: This compound has a different ring fusion pattern, leading to variations in chemical reactivity and biological activity.
Pyrrolo[2,3-b]pyridine: This compound is structurally similar but contains a pyrrole ring instead of a furan ring, resulting in different pharmacological properties.
Ceralasertib: A pyrrolo[2,3-b]pyridine-bearing compound under phase II trials as an ATR kinase inhibitor for antineoplastic therapy.
Furo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring structure and the resulting chemical and biological properties, making it a valuable compound in various research fields.
属性
IUPAC Name |
furo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCHODSRLMXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549936 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-14-2 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



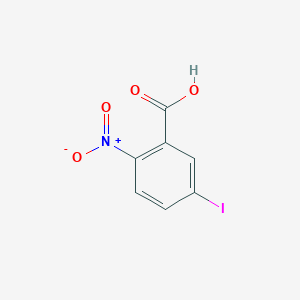
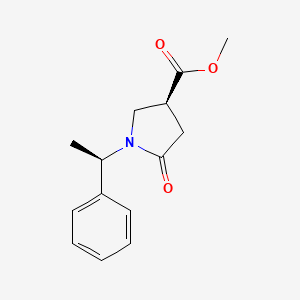

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

